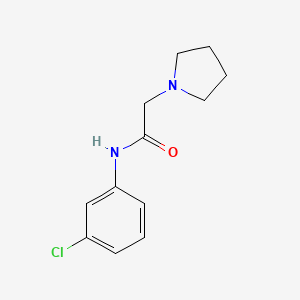N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide
CAS No.:
VCID: VC13310728
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Biological ActivityWhile specific biological activity data for N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide is not readily available, compounds with similar structures have been investigated for their potential as antimicrobial, anticonvulsant, and analgesic agents. For instance, derivatives of pyrrolidine-2,5-dione have shown promising anticonvulsant and analgesic properties .
Potential ApplicationsGiven its structural similarity to compounds with known biological activities, N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide may have potential applications in pharmaceuticals. Its unique structure could also be explored in materials science or as an intermediate in organic synthesis.
Future Research DirectionsTo fully explore the potential of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, further research is needed. This includes:
|
||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Product Name | N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide | ||||||||||||||||||||||||
| Molecular Formula | C12H15ClN2O | ||||||||||||||||||||||||
| Molecular Weight | 238.71 g/mol | ||||||||||||||||||||||||
| IUPAC Name | N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide | ||||||||||||||||||||||||
| Standard InChI | InChI=1S/C12H15ClN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) | ||||||||||||||||||||||||
| Standard InChIKey | LYOGVEMYZLFKJY-UHFFFAOYSA-N | ||||||||||||||||||||||||
| SMILES | C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl | ||||||||||||||||||||||||
| Canonical SMILES | C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl | ||||||||||||||||||||||||
| PubChem Compound | 558417 | ||||||||||||||||||||||||
| Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume